molecular formula C18H17N5O4S B4058684 2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide

2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide

Cat. No. B4058684
M. Wt: 399.4 g/mol
InChI Key: DQQCILXDMKKSIO-UHFFFAOYSA-N
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Description

2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C18H17N5O4S and its molecular weight is 399.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide is 399.10012521 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Synthesis and Green Chemistry

Compounds with similar structures have been studied for their role in catalytic processes and green chemistry applications. For example, the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to its corresponding amino derivative demonstrates the use of novel catalysts for efficient and environmentally friendly synthesis processes (Zhang Qun-feng, 2008).

Antimicrobial Activity

Schiff bases derived from acetamidobenzaldehyde, including those with nitrophenyl groups, have been explored for their antimicrobial properties, suggesting potential applications of similar compounds in developing new antibacterial agents (Z. Chohan, A. Scozzafava, C. Supuran, 2003).

Photoreactive Properties

Research into compounds like flutamide, which shares a nitrophenyl moiety, investigates photoreactive properties that could inform the development of light-sensitive materials or probes (Y. Watanabe, S. Fukuyoshi, A. Oda, 2015).

Drug Discovery and Radiosynthesis

The structural motifs present in the compound, including the triazole ring and nitrophenyl group, are often explored in drug discovery for their binding properties and potential therapeutic applications. For instance, studies on the radiosynthesis of herbicide acetochlor and the safener R-29148 highlight the utility of these groups in tracing and studying the metabolism of biologically active compounds (B. Latli, J. Casida, 1995).

Luminescence and Optical Applications

The synthesis and study of compounds containing nitrophenylacetamide derivatives for their luminescence properties, as seen in lanthanide-ion complexes, indicate potential applications in optical sensing and materials science (Michael B. Andrews, Benjamin D. Ward, R. Laye, B. Kariuki, Simon J. A. Pope, 2009).

properties

IUPAC Name

2-[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4S/c1-22-17(12-3-9-15(27-2)10-4-12)20-21-18(22)28-11-16(24)19-13-5-7-14(8-6-13)23(25)26/h3-10H,11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQCILXDMKKSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide
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2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide
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2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide
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2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide
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2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide
Reactant of Route 6
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2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.